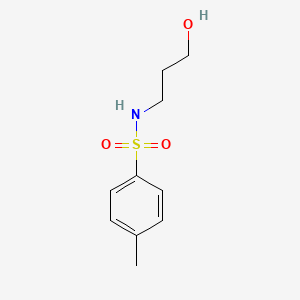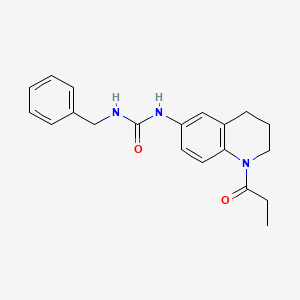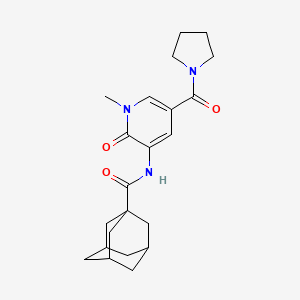
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methylbenzenesulfonyl chloride with 4-methoxyphenethylamine in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides. Similarly, paper outlines a two-step synthetic process for N-benzyl-4-methylbenzenesulfonamides, starting with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine. These methods could potentially be adapted for the synthesis of "N-(3-hydroxypropyl)-4-methylbenzenesulfonamide" by choosing the appropriate amine and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, paper discusses the crystal structure of a sulfonamide derivative determined by single-crystal X-ray diffraction, and paper provides crystallographic characterization of another derivative. These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. Paper mentions that nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides, which can then be deprotected to yield secondary amines. This reactivity could be relevant if "this compound" were to be used as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. Paper discusses quantum-chemical calculations to predict the free energy and molecular orbitals of a sulfonamide compound, which could be related to its reactivity and properties. Paper investigates the physicochemical properties and elemental analysis of sulfonamide metal complexes, which could provide insights into the coordination chemistry of "this compound" if it were to form complexes with metals.
Applications De Recherche Scientifique
Molecular and Electronic Structure Analysis
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide and its derivatives are extensively studied for their molecular and electronic structures. A combined experimental and quantum chemical approach, involving spectroscopic investigations (1H NMR, 13C NMR, FT-IR) and density functional theory calculations, has been applied to these compounds. This provides insights into their structural and spectroscopic characteristics, conformational analysis, and electronic properties like ionization potential, electron affinity, and electrophilicity index (Mahmood, Akram, & Lima, 2016).
DNA Binding and Anticancer Activity
Research has been conducted on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of this compound. These studies focus on their ability to bind to DNA, their DNA cleavage efficiency, genotoxicity, and anticancer activity in human tumor cells and yeast. The N-sulfonamide derivative's role in DNA interaction is particularly significant (González-Álvarez et al., 2013).
Antibacterial and Anti-inflammatory Properties
The synthesis of new sulfonamides, including this compound derivatives, and their potential as antibacterial and anti-inflammatory agents have been explored. These studies involve characterizing the compounds and assessing their inhibitory activity against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).
Structural Determination Techniques
Structural determination and characterization of compounds related to this compound using X-ray crystallography and other spectroscopic methods are crucial. These techniques help in understanding the molecular conformation and interactions within the crystal structures of these compounds (Nikonov et al., 2019).
Synthesis and Reactivity
The synthesis of this compound and its analogs, exploring their reactivity and potential applications, is a significant area of research. This includes studies on the synthesis processes, characterization, and potential applications in various fields, like medicinal chemistry (Anbarasan, Neumann, & Beller, 2011).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the compound’s action .
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBINBPGHTWHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)


![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)






